molecular formula C10H14N2O2 B6605804 3-[(2-hydroxyethyl)(methyl)amino]benzamide CAS No. 2411248-83-2

3-[(2-hydroxyethyl)(methyl)amino]benzamide

Cat. No.: B6605804
CAS No.: 2411248-83-2
M. Wt: 194.23 g/mol
InChI Key: OVOHCOODONBQFO-UHFFFAOYSA-N
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Description

3-[(2-hydroxyethyl)(methyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a hydroxyethyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxyethyl)(methyl)amino]benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxyethyl)(methyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

3-[(2-hydroxyethyl)(methyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2-hydroxyethyl)(methyl)amino]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Comparison

Compared to similar compounds, 3-[(2-hydroxyethyl)(methyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyethyl group can enhance its solubility and reactivity compared to other benzamide derivatives .

Properties

IUPAC Name

3-[2-hydroxyethyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(5-6-13)9-4-2-3-8(7-9)10(11)14/h2-4,7,13H,5-6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOHCOODONBQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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